molecular formula C8H7N3O2 B1456963 6-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid CAS No. 1095822-86-8

6-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid

Número de catálogo: B1456963
Número CAS: 1095822-86-8
Peso molecular: 177.16 g/mol
Clave InChI: REYKGBWXYPDCBV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid ( 1164874-14-5) is a high-value chemical scaffold extensively used in medicinal chemistry and pharmaceutical research for the design and synthesis of kinase inhibitors. The pyrrolopyrimidine core structure is a privileged pharmacophore known for its ability to mimic adenine, allowing it to compete with ATP for binding sites in a wide range of protein kinases. This specific carboxylic acid-functionalized derivative is a crucial synthetic intermediate; the carboxylic acid moiety provides a versatile handle for further derivatization via amide coupling reactions, enabling researchers to rapidly generate diverse compound libraries. Its primary research value lies in the development of targeted therapies, with documented applications in the exploration of inhibitors for Janus kinases (JAK) [https://pubchem.ncbi.nlm.nih.gov/compound/162178241] and epidermal growth factor receptor (EGFR) kinases, which are significant targets in oncology and inflammatory diseases. The methyl substituent at the 6-position is a common structural feature used to modulate the compound's selectivity, potency, and metabolic stability. This product is intended for the synthesis of novel bioactive molecules and is an essential tool for investigating cellular signaling pathways and structure-activity relationships (SAR) in drug discovery programs. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Propiedades

IUPAC Name

6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-4-2-5-6(8(12)13)9-3-10-7(5)11-4/h2-3H,1H3,(H,12,13)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYKGBWXYPDCBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=CN=C2N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

General Synthetic Strategy Overview

The synthesis of 6-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid typically involves:

  • Construction of the pyrrolo[2,3-d]pyrimidine bicyclic core.
  • Introduction of the 6-methyl substituent.
  • Functionalization at the 4-position to introduce the carboxylic acid group.

Key approaches utilize:

  • Cyclization of appropriately substituted pyrimidine precursors.
  • Nucleophilic substitution reactions.
  • Oxidation or hydrolysis steps to convert esters or nitriles into the carboxylic acid.

Preparation via Nitroolefin Cyclization (Patent US6066732A)

One notable method involves the conversion of a 6-amino-5-substituted pyrimidine to the corresponding 7H-pyrrolo[2,3-d]pyrimidine through reaction with nitroolefins, followed by dehydration to form the bicyclic structure.

Key steps:

  • Starting from a 6-amino-5-(1-R-2-nitroethyl)pyrimidine intermediate.
  • Treatment with dilute aqueous base at ambient temperature to induce cyclization.
  • Subsequent acid treatment at reduced temperature to remove water and finalize the bicyclic ring formation.

This process is direct, cost-effective, and broadly applicable to various 5-substituted pyrrolo[2,3-d]pyrimidines, including those with methyl groups at the 6-position.

Step Reagents/Conditions Outcome
1 6-amino-5-(1-R-2-nitroethyl)pyrimidine + dilute base Cyclization to 7H-pyrrolo[2,3-d]pyrimidine intermediate
2 Aqueous acid, low temperature Dehydration to form final bicyclic structure
  • The nitroolefin precursor can be prepared by condensation of aldehydes with nitromethane, followed by dehydration using methanesulfonyl chloride and triethylamine.

This method facilitates the preparation of 6-methyl derivatives by selecting appropriate 5-substituents and methylating the 6-position prior to cyclization.

Alkylation and Hydrolysis Route (Liquid-Liquid Phase Transfer Catalysis)

Another approach involves:

  • Starting from 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine.
  • Regioselective N-alkylation with ethyl 3-bromopropionate under liquid-liquid phase-transfer catalysis using tetrabutylammonium hydrogensulfate.
  • Followed by saponification (base hydrolysis) of the ester to yield the carboxylic acid at the 4-position.
Step Reagents/Conditions Outcome
1 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine + ethyl 3-bromopropionate + tetrabutylammonium hydrogensulfate N-alkylation to form ethyl ester intermediate
2 Aqueous NaOH, benzene, phase transfer catalyst Hydrolysis to this compound

This method benefits from mild conditions and good regioselectivity, yielding the target acid in moderate to good yields.

Functional Group Transformations via Suzuki-Miyaura Coupling and Amination

Though more commonly applied for substituted derivatives, Suzuki-Miyaura cross-coupling and subsequent hydrolysis have been used to prepare pyrrolo[2,3-d]pyrimidine carboxylic acids with various substitutions.

  • Starting with halogenated pyrrolo[2,3-d]pyrimidine intermediates (e.g., 4-chloro-6-iodo derivatives).
  • Performing Suzuki coupling with aryl boronic acids to introduce substituents.
  • Hydrolyzing ester groups to carboxylic acids.
  • Amination steps can be incorporated to modify the 6-position or other sites.

While this method is more complex, it allows for structural diversification and precise substitution control.

Summary Table of Preparation Methods

Method Starting Material Key Reactions Advantages Limitations
Nitroolefin Cyclization (Patent US6066732A) 6-amino-5-(1-R-2-nitroethyl)pyrimidine Base-induced cyclization, acid dehydration Direct, inexpensive, broad applicability Requires preparation of nitroolefin intermediate
Alkylation and Hydrolysis (Phase Transfer) 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine N-alkylation with ethyl 3-bromopropionate, saponification Mild conditions, regioselective Moderate yields, multi-step
Suzuki-Miyaura Coupling and Amination Halogenated pyrrolo[2,3-d]pyrimidines Cross-coupling, hydrolysis, amination Allows structural diversification More complex, multiple steps

Research Findings and Yields

  • The nitroolefin cyclization method yields the bicyclic core efficiently with minimal isolation steps, offering a practical route for 6-methyl derivatives.
  • The phase transfer catalysis alkylation followed by hydrolysis provides a regioselective and scalable method for introducing the propanoic acid side chain at the 4-position, with yields around 60-70% for the acid product.
  • Suzuki coupling routes, while more suited for analog synthesis, achieve high purity and allow functional group variations, which can be adapted for 6-methyl derivatives with appropriate starting materials.

Análisis De Reacciones Químicas

Types of Reactions

6-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms.

    Substitution: Halogenation and other substitution reactions are common, where functional groups are introduced at specific positions on the ring system.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrrolopyrimidine derivatives, which can be further functionalized for specific applications .

Aplicaciones Científicas De Investigación

6-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 6-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as kinases. It acts as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can lead to the disruption of signaling pathways that are crucial for cell proliferation and survival, making it a potential candidate for anticancer therapies .

Comparación Con Compuestos Similares

Cytotoxic and Anticancer Potential

  • PP-13 (a benzylamino-substituted pyrrolopyrimidine derivative) demonstrated high cytotoxicity in non-small cell lung cancer (NSCLC) cells, restoring apoptosis by 49% at 2.5 µM . While structurally distinct, this highlights the role of pyrrolopyrimidine scaffolds in oncology.
  • This compound itself is marketed for medicinal use, suggesting its utility in targeted therapies .

Antimicrobial Activity

  • Thieno[2,3-d]pyrimidine-4-carboxylic acid amides exhibit selective inhibition of Pseudomonas aeruginosa via TrmD enzyme targeting. Derivatives with 2-amino-6-methylpyridine substituents showed enhanced activity .

Key Structural Differences and Implications

  • Core Modification: Replacing the pyrrolo ring with a thieno system (as in thieno[2,3-d]pyrimidines) alters electronic properties and bioavailability, shifting activity toward antimicrobial effects .
  • Substituent Position : Carboxylic acid at position 4 (target compound) vs. position 6 (CAS 875515-78-9 ) impacts hydrogen-bonding capacity and solubility.

Actividad Biológica

6-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the current understanding of its biological activity, including antiproliferative effects, mechanisms of action, and structure-activity relationships.

  • Molecular Formula : C₇H₇N₃O₂
  • Molecular Weight : 177.16 g/mol
  • CAS Number : 1095822-86-8
  • Density : 1.512 g/cm³ (predicted)
  • pKa : 0.67 (±0.30)

Antiproliferative Effects

Recent studies have highlighted the compound's antiproliferative activity against various cancer cell lines. For instance, in a study examining pyridine derivatives, it was noted that modifications in the structure significantly improved the antiproliferative effects against cell lines such as HeLa and A549. The presence of functional groups like -OH was found to lower IC₅₀ values (the concentration required to inhibit cell growth by 50%) significantly, indicating enhanced activity .

CompoundCell LineIC₅₀ (μM)
This compoundHeLa4.3 - 8.3
Modified Derivative AHeLa0.058
Modified Derivative BA5490.021

The mechanism by which this compound exerts its biological effects appears to involve inhibition of key enzymes involved in nucleotide synthesis and cell proliferation. Specifically, it has been shown to inhibit glycinamide ribonucleotide formyltransferase (GARFTase), an enzyme critical for purine metabolism . This inhibition leads to reduced cell proliferation in tumor cells expressing folate receptors.

Structure-Activity Relationship (SAR)

The structural modifications of pyrrolo[2,3-D]pyrimidines have been extensively studied to optimize their biological activities. The introduction of substituents at various positions on the pyrimidine ring can significantly alter their potency and selectivity.

  • Substituent Effects :
    • Hydroxyl (-OH) groups enhance antiproliferative activity.
    • Alkyl substitutions can either increase or decrease activity depending on their size and electronic properties.
  • Comparative Analysis :
    In a comparative study, derivatives with two -OH groups showed a marked improvement in biological activity compared to those with single or no substitutions .

Case Studies

A notable case study involved the evaluation of several pyrrolo[2,3-D]pyrimidine derivatives against human tumor cell lines. The findings indicated that compounds with specific substitutions exhibited potent antitumor activity at subnanomolar concentrations. For example, compound AGF163 demonstrated significant efficacy in vivo against SKOV3 tumors in severe combined immunodeficient mice .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example, similar pyrrolo-pyrimidine derivatives are synthesized via peptide coupling using 1,1’-carbonyldiimidazole (CDI) in anhydrous dimethylformamide (DMF), achieving yields >80% . Key steps include:

  • Cyclization : Reacting intermediates (e.g., ethyl 2-cyano-4,4-dimethoxybutanoate) with formamidine to form the pyrrolo-pyrimidine core .
  • Carboxylation : Hydrolysis of ester groups under basic conditions (e.g., NaOH/MeOH) to yield the carboxylic acid .
  • Purification : Crystallization or chromatography for high purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆ solvent) confirm structural integrity, with characteristic peaks for methyl (δ ~2.3 ppm) and carboxylic acid (δ ~12 ppm) groups .
  • HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>98%) and detect impurities .
  • Mass Spectrometry : ESI-MS identifies molecular ions (e.g., [M+H]⁺ at m/z 208.05) .

Q. How is the antimicrobial activity of this compound initially evaluated?

  • Methodological Answer : Use standardized MIC (Minimum Inhibitory Concentration) assays against Gram-negative (e.g., Pseudomonas aeruginosa) and Gram-positive bacteria.

  • Protocol : Serial dilution in Mueller-Hinton broth, 24-hour incubation at 37°C. MIC values <50 µg/mL indicate promising activity .
  • Controls : Include reference antibiotics (e.g., ciprofloxacin) and solvent-only blanks .

Advanced Research Questions

Q. How can computational docking guide target identification for this compound?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to bacterial targets like TrmD methyltransferase in P. aeruginosa.

  • Procedure :

Prepare ligand (compound) and receptor (TrmD PDB: 6TZR) files.

Define active site residues (e.g., Asp154, Arg157).

Run docking simulations; prioritize compounds with ΔG < -8 kcal/mol .

  • Validation : Compare docking poses with co-crystallized ligands (RMSD <2.0 Å) .

Q. What strategies improve the structure-activity relationship (SAR) for antimicrobial efficacy?

  • Methodological Answer :

  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., -CF₃) at position 6 to enhance TrmD binding .
  • Amide Derivatives : Coupling with 2-aminopyridines via CDI improves selectivity against P. aeruginosa (MIC reduction by 4-fold) .
  • Bioisosteric Replacement : Replace the pyrrolo ring with thieno analogues to modulate solubility and biofilm penetration .

Q. How to resolve contradictions between in silico docking predictions and in vitro activity data?

  • Methodological Answer :

  • Re-evaluate Docking Parameters : Adjust protonation states of active site residues or include water molecules in simulations .
  • Experimental Validation : Use SPR (Surface Plasmon Resonance) to measure binding kinetics (e.g., K_d values) and confirm target engagement .
  • Metabolic Stability Assays : Test compound stability in liver microsomes; poor bioavailability may explain false negatives .

Q. What methodologies enhance metabolic stability of pyrrolo-pyrimidine derivatives?

  • Methodological Answer :

  • Prodrug Design : Esterify the carboxylic acid to improve membrane permeability (e.g., ethyl ester prodrugs) .
  • Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic studies to prolong half-life .
  • PEGylation : Conjugate polyethylene glycol (PEG) to reduce renal clearance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid
Reactant of Route 2
6-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.